XL147 Exhibits a Distinct PI3K Isoform Selectivity Profile Compared to Pictilisib and Buparlisib, with Markedly Lower Activity Against PI3Kβ
XL147 displays a unique isoform selectivity signature characterized by potent inhibition of PI3Kα (IC50 39 nM), PI3Kδ (IC50 36 nM), and PI3Kγ (IC50 23 nM), but substantially reduced potency against PI3Kβ (IC50 383 nM)—representing a 10- to 17-fold selectivity window against the β isoform [1]. In contrast, pictilisib (GDC-0941) shows near-equipotent inhibition of PI3Kα and PI3Kδ (both IC50 3 nM) with only 11-fold selectivity over PI3Kβ (IC50 33 nM) [2]. Buparlisib (BKM120) exhibits a broader equipotent profile across α (IC50 52 nM), β (IC50 166 nM), δ (IC50 116 nM), and γ (IC50 262 nM) isoforms with less than 5-fold discrimination between α and β [2]. This differential β-isoform sparing by XL147 may translate to distinct biological outcomes, as PI3Kβ signaling is critical for platelet function, insulin signaling, and certain tumor maintenance pathways [3].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 39 nM; PI3Kβ: 383 nM; PI3Kδ: 36 nM; PI3Kγ: 23 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα 3 nM, PI3Kβ 33 nM, PI3Kδ 3 nM, PI3Kγ 75 nM; Buparlisib (BKM120): PI3Kα 52 nM, PI3Kβ 166 nM, PI3Kδ 116 nM, PI3Kγ 262 nM |
| Quantified Difference | XL147 β/α IC50 ratio = 9.8; Pictilisib β/α ratio = 11.0; Buparlisib β/α ratio = 3.2; XL147 absolute PI3Kβ IC50 is 11.6× higher than Pictilisib and 2.3× higher than Buparlisib |
| Conditions | Cell-free enzymatic assays using recombinant p110 catalytic subunits; ATP concentration not standardized across studies (class-level inference limitation) |
Why This Matters
Researchers studying PI3Kβ-dependent biology or seeking to minimize β-isoform-mediated toxicities in in vivo models may preferentially select XL147 over equipotent pan-inhibitors like buparlisib.
- [1] Foster P, Yamaguchi K, Hsu PP, et al. The selective PI3K inhibitor XL147 (SAR245408) inhibits tumor growth and survival and potentiates the activity of chemotherapeutic agents in preclinical tumor models. Mol Cancer Ther. 2015;14(4):931-940. View Source
- [2] Mishra R, Patel H, Alanazi S, et al. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Table 1: Pan PI3K Inhibitors. Int J Mol Sci. 2021;22(7):3464. View Source
- [3] Stark AK, Sriskantharajah S, Hessel EM, Okkenhaug K. PI3K inhibitors in inflammation, autoimmunity and cancer. Curr Opin Pharmacol. 2015;23:82-91. View Source
